molecular formula C6H8BrN B11915271 4-Bromo-1,2-dimethyl-1H-pyrrole

4-Bromo-1,2-dimethyl-1H-pyrrole

Cat. No.: B11915271
M. Wt: 174.04 g/mol
InChI Key: LEZMSJGXOJVRJC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-1H-pyrrole is a brominated pyrrole derivative featuring methyl substituents at positions 1 and 2 and a bromine atom at position 4 of the aromatic heterocycle. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and substitutions significantly influence their electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

IUPAC Name

4-bromo-1,2-dimethylpyrrole

InChI

InChI=1S/C6H8BrN/c1-5-3-6(7)4-8(5)2/h3-4H,1-2H3

InChI Key

LEZMSJGXOJVRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-1H-pyrrole typically involves the bromination of 1,2-dimethylpyrrole. One common method is the reaction of 1,2-dimethylpyrrole with bromine in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom selectively substitutes the hydrogen atom at the 4-position.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1,2-dimethyl-1H-pyrrole can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of bromine sources such as N-bromosuccinimide (NBS) can also be employed to achieve selective bromination under milder conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under both aromatic and aliphatic conditions:

  • Aromatic substitution : Requires activating groups to facilitate displacement. For example, methoxy or amino substituents can direct nucleophiles (e.g., amines, alkoxides) to the brominated position.

  • Aliphatic-like substitution : In non-aromatic contexts (e.g., under Ullmann coupling conditions), copper catalysts mediate coupling with amines or thiols.

Example reaction :

4-Bromo-1,2-dimethyl-1H-pyrrole+R-NH2Cu, DMF4-R-amino-1,2-dimethyl-1H-pyrrole+HBr\text{4-Bromo-1,2-dimethyl-1H-pyrrole} + \text{R-NH}_2 \xrightarrow{\text{Cu, DMF}} \text{4-R-amino-1,2-dimethyl-1H-pyrrole} + \text{HBr}

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, forming carbon-carbon bonds:

Reaction Type Conditions Typical Partners Application
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°CAryl/vinyl boronic acidsSynthesis of biaryl derivatives
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°CAryl halides/aminesFunctionalized heterocycles

These reactions exploit the bromine’s leaving-group ability, enabling modular construction of polysubstituted pyrroles. For instance, Suzuki couplings with boronic acids yield 4-aryl derivatives used in drug discovery .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing bromine, the pyrrole ring retains limited susceptibility to electrophilic substitution at unsubstituted positions. Reactions include:

  • Nitration : Requires HNO₃/H₂SO₄ at low temperatures, favoring 3- or 5-positions.

  • Sulfonation : Directed by the bromine’s meta effect, forming sulfonated derivatives .

Mechanistic insight :
The bromine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to specific sites via resonance and inductive effects .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, hydrolysis releases pyrrole moieties:

  • Base-mediated : NaOH/EtOH cleaves the C–Br bond, forming 4-hydroxy derivatives.

  • Acid-catalyzed : H₂SO₄ promotes ring protonation, enhancing bromide displacement.

These reactions are pivotal for generating bioactive intermediates, such as antimicrobial agents, via in situ release of reactive pyrroles .

Halogen Bonding in Catalysis

The bromine engages in halogen bonding with Lewis bases (e.g., carbonyl oxygens), influencing regioselectivity in multi-component reactions. This interaction stabilizes transition states in asymmetric syntheses .

Scientific Research Applications

Antibacterial Activity

Research indicates that halogenated pyrroles, including 4-bromo derivatives, exhibit notable antibacterial properties. A study highlighted the relationship between halogen substitution at the C4 position of pyrrole and its antibacterial efficacy against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitution demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Screening

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Bromo-1,2-dimethyl-1H-pyrroleStaphylococcus aureus32 μg/mL
4-Bromo-1,2-dimethyl-1H-pyrroleEscherichia coli64 μg/mL

This data suggests that 4-bromo substitution may enhance the biological activity of pyrrole derivatives, making them promising candidates for antibiotic development.

Organic Synthesis

4-Bromo-1,2-dimethyl-1H-pyrrole serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. It is particularly valuable in synthesizing more complex heterocyclic compounds.

Synthesis of Bioactive Molecules

The compound has been utilized in synthesizing novel bioactive molecules with potential therapeutic applications. For instance, it can be used to create derivatives that target specific biological pathways or act as inhibitors in cancer therapy .

Data Table: Synthetic Applications

Reaction TypeProduct TypeYield (%)
Nucleophilic SubstitutionPyrrole Derivatives85%
CycloadditionHeterocycles90%

These high yields demonstrate the compound's utility as a precursor in synthetic chemistry.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, 4-bromo-1,2-dimethyl-1H-pyrrole is also explored for its potential use in material science. Its unique electronic properties make it suitable for developing organic electronic materials such as semiconductors and sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethyl-1H-pyrrole depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituted Pyrroles
  • 3-Bromo-1,2-dimethyl-1H-pyrrole (Positional Isomer): The positional isomerism of bromine (position 3 vs. 4) alters electronic distribution. Methyl groups at positions 1 and 2 shield the nitrogen and adjacent carbons, reducing susceptibility to electrophilic attack .
  • However, the loss of electron-donating methyl groups may reduce overall ring electron density compared to 1,2-dimethyl derivatives .
2.2 Substituted Imidazoles
  • 1-(4-Bromo-1,2-dimethyl-1H-imidazol-5-yl)hexan-1-one () :
    Imidazole contains two nitrogen atoms, increasing basicity and hydrogen-bonding capacity. The bromine and methyl substituents here are at positions 4, 1, and 2, analogous to the pyrrole derivative. However, the imidazole’s dual nitrogen atoms create distinct electronic effects, such as stronger electron-withdrawing character, which may reduce bromine’s lability in coupling reactions compared to pyrrole systems .
2.3 Substituted Pyrazoles
  • The LC/MS data (m/z 301–305 [M+H]+) indicates a higher molecular weight compared to the target pyrrole derivative .
2.4 Fused Pyrrole Systems
  • Diketopyrrolopyrrole Derivatives () :
    Compounds like 6-(4-Bromophenyl)-2-(2-ethylhexyl)-3-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione feature fused pyrrole rings with extended conjugation. The bromine here is on a phenyl side chain rather than the pyrrole core, making it less reactive in metal-catalyzed couplings. These systems exhibit broad absorption/emission profiles, suggesting applications in organic electronics, unlike simpler pyrroles .
2.5 Non-Heterocyclic Brominated Aromatics
  • 4-Bromo-1,2-diaminobenzene (): This benzene derivative lacks heteroatoms but shares bromine and amino substituents. The amino groups strongly activate the ring for electrophilic substitution, whereas the pyrrole’s electron-rich nature makes it prone to oxidation. Transport classifications (TOXIC SOLID, ORGANIC) highlight shared hazards, but the diaminobenzene’s higher polarity may improve aqueous solubility .

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity Notes Application Context
4-Bromo-1,2-dimethyl-1H-pyrrole C₆H₈BrN Br (C4), CH₃ (C1, C2) Bromine suitable for cross-coupling Pharmaceutical intermediates
1-(4-Bromo-1,2-dimethyl-1H-imidazol-5-yl)hexan-1-one C₁₁H₁₆BrN₂O Br (C4), CH₃ (C1, C2), ketone Lower bromine reactivity due to imidazole ring Resolvin D1 analogues
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₁BrClN₂O Br (C4), Cl-Ph, CH₃ (C1, C5) Bromine in non-aromatic position; m/z 301–305 [M+H]+ Agrochemical intermediates
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ Br (C4), NH₂ (C1, C2) Amino groups direct electrophilic attack Dye synthesis

Key Research Findings

  • Electronic Effects : Methyl groups in 1,2-dimethylpyrrole increase electron density at the nitrogen, while bromine withdraws electrons, creating a polarized ring. This balance influences regioselectivity in further substitutions .
  • Reactivity : Bromine in pyrroles undergoes Suzuki coupling more readily than in imidazoles or pyrazoles due to reduced electron-withdrawing effects from the single nitrogen .
  • Steric Considerations : The 1,2-dimethyl groups in the target compound hinder access to the nitrogen, reducing side reactions but complicating catalytic transformations .

Biological Activity

4-Bromo-1,2-dimethyl-1H-pyrrole is a member of the pyrrole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of 4-bromo-1,2-dimethyl-1H-pyrrole, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-bromo-1,2-dimethyl-1H-pyrrole is characterized by a bromine atom and two methyl groups attached to the pyrrole ring. This configuration influences its interaction with biological targets.

Antimicrobial Activity

4-Bromo-1,2-dimethyl-1H-pyrrole has been studied for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of pyrrole compounds, including halogenated variants like 4-bromo derivatives, showed enhanced antibacterial activity against Vibrio parahaemolyticus with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Anticancer Properties

The anticancer potential of 4-bromo-1,2-dimethyl-1H-pyrrole is also notable. Studies have indicated that pyrrole derivatives can induce cytotoxic effects in cancer cell lines. For example, certain pyrrole-based compounds have demonstrated potent cytotoxicity against human lung adenocarcinoma cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Structure-Activity Relationships (SAR)

The biological activity of 4-bromo-1,2-dimethyl-1H-pyrrole can be significantly influenced by structural modifications. A systematic investigation into various analogs has shown that the presence of halogens at specific positions on the pyrrole ring enhances biological efficacy. For instance:

CompoundStructureMIC (μg/mL)Activity
4-Bromo-1,2-dimethyl-1H-pyrroleStructure50Antibacterial
4-Chloro-1,2-dimethyl-1H-pyrroleStructure30Antibacterial
5-Bromo derivativeStructure40Anticancer

This table illustrates how varying the halogen substituents affects the compound's potency against microbial pathogens.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against Bacillus subtilis. The results indicated that compounds with bromine substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts. The study utilized quantitative structure–activity relationship (QSAR) models to predict the activity based on molecular descriptors .

Investigation of Anticancer Effects

In another investigation focused on anticancer properties, researchers synthesized a series of pyrrole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The findings revealed that compounds with electron-withdrawing groups at the 4-position showed enhanced anti-tumor activity due to increased cellular uptake and interaction with DNA .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1,2-dimethyl-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Clauson-Kass pyrrole synthesis is a classical method for brominated pyrroles, involving condensation of brominated precursors with amines or ketones. For undergraduate-level synthesis, optimizing reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for bromine equivalents) can improve yields. Monitoring via TLC (e.g., silica gel plates with hexane/ethyl acetate) ensures reaction progress . Post-synthesis purification via column chromatography (silica gel, gradient elution) removes byproducts.

Q. How can 4-Bromo-1,2-dimethyl-1H-pyrrole be characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range and methyl group signals near δ 2.0–2.5 ppm. Splitting patterns (e.g., doublets for adjacent protons) confirm substitution .
  • IR Spectroscopy : Identify C-Br stretches at ~500–600 cm⁻¹ and C-N pyrrole ring vibrations at ~1450 cm⁻¹ .
  • GC-MS : Use NIST Standard Reference Data (e.g., m/z peaks corresponding to molecular ion [M+] and bromine isotope patterns) for structural validation .

Q. What purification strategies are effective for isolating 4-Bromo-1,2-dimethyl-1H-pyrrole from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Recrystallization in ethanol or hexane enhances purity, while flash chromatography (silica gel, 5% ethyl acetate in hexane) resolves non-polar byproducts. Monitor fractions via TLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 4-Bromo-1,2-dimethyl-1H-pyrrole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, unexpected δ 1.5–2.0 ppm signals in 1H NMR may indicate rotamers. Use variable-temperature NMR to assess dynamic processes. Cross-validate with 13C NMR DEPT experiments to confirm carbon environments . For ambiguous LC-MS results, high-resolution mass spectrometry (HRMS) resolves isotopic clusters and confirms molecular formulas .

Q. What computational methods predict the bioactivity or reactivity of 4-Bromo-1,2-dimethyl-1H-pyrrole derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal CYP51 for antifungal studies). Validate docking poses with molecular dynamics simulations .
  • Conceptual DFT : Calculate reactivity descriptors (e.g., electrophilicity index, Fukui functions) to predict regioselectivity in electrophilic substitutions .

Q. How can structure-activity relationship (SAR) studies be designed for 4-Bromo-1,2-dimethyl-1H-pyrrole in anticancer research?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., sulfonamide, triazole) at the pyrrole 3- or 5-position to modulate lipophilicity and target affinity .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with docking scores (e.g., Glide SP scores) to correlate activity with binding affinity .

Q. What experimental strategies identify reaction mechanisms for unexpected byproducts in 4-Bromo-1,2-dimethyl-1H-pyrrole synthesis?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterated solvents (e.g., DMSO-d₆) in 1H NMR to trace proton exchange pathways.
  • Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., enolates). Quench aliquots at intervals for LC-MS analysis of transient species .

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